Glu-Glu-Leu
Descripción
Significance of Peptide Research in Contemporary Science
Peptide research has evolved into a cornerstone of modern scientific inquiry, underpinning advancements in numerous fields openaccessjournals.comaltabioscience.comdergipark.org.tracs.org. Peptides are integral to a wide range of physiological and biochemical functions, acting as signaling molecules, hormones, neurotransmitters, and modulators of cellular processes dergipark.org.tr. Their biological activities are diverse, ranging from therapeutic applications in treating diseases such as cancer, diabetes, and autoimmune disorders, to roles in cosmetics, nutrition, and the development of novel biomaterials openaccessjournals.comaocs.orgoup.com. The ability to synthesize peptides with precise sequences allows researchers to design molecules with tailored properties, facilitating the study of structure-activity relationships and the development of targeted therapeutics openaccessjournals.comacs.org. Furthermore, peptides serve as valuable tools in life sciences research, aiding in the elucidation of biological mechanisms and the development of diagnostic agents dergipark.org.tr. The growing interest in peptide-based drugs and therapies reflects their potential for high specificity, efficacy, and often, improved safety profiles compared to traditional small molecule drugs bachem.com.
Overview of Tripeptide Structural Classes and Their Academic Relevance
Tripeptides, comprising three amino acids linked by peptide bonds, are significant biological entities that participate in a multitude of processes bachem.comnih.govwikipedia.org. They are considered the smallest peptides where the influence of neighboring amino acid residues on the central residue can be effectively studied, making them valuable models for understanding protein structural dynamics and interactions nih.gov. The academic relevance of tripeptides is broad, encompassing their roles in metabolism, cell signaling, immune responses, and as building blocks for larger proteins dergipark.org.trbachem.comnih.gov.
Specific classes of tripeptides have garnered considerable attention. For instance, gamma-glutamyl peptides, which involve a peptide bond formed through the gamma-carboxyl group of glutamic acid, are known for their influence on taste perception, contributing to "kokumi" or savory flavors in foods tandfonline.comnih.govdtu.dkresearchgate.net. Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a well-known tripeptide with crucial roles in cellular protection against oxidative stress and as a cofactor for antioxidant enzymes taylorandfrancis.com. Other tripeptides, such as carnosine (β-alanyl-L-histidine), are recognized for their antioxidant properties bachem.com. The sequence and composition of amino acids within a tripeptide dictate its specific biological activity and structural conformation, making them fertile ground for scientific investigation oup.comnih.govwikipedia.org.
Hypothesis-Driven Research Avenues for H-Glu-Glu-Leu-OH
The tripeptide H-Glu-Glu-Leu-OH, consisting of two glutamic acid residues followed by a leucine (B10760876) residue, presents several avenues for hypothesis-driven research based on the known properties of its constituent amino acids and the general characteristics of tripeptides. While direct published research specifically detailing the biological activities of H-Glu-Glu-Glu-Leu-OH is limited in the current literature, its structure provides a basis for formulating research questions.
One primary area of investigation could focus on its potential role in cellular signaling pathways. Glutamic acid is a major excitatory neurotransmitter in the central nervous system, and peptides containing glutamic acid residues are often involved in cell-to-cell communication dergipark.org.trbachem.com. Therefore, a hypothesis could be that H-Glu-Glu-Leu-OH acts as a modulator of specific cellular receptors or signaling cascades.
Furthermore, given the known roles of glutamyl peptides in taste perception and food science tandfonline.comnih.govresearchgate.net, research could hypothesize that H-Glu-Glu-Leu-OH possesses flavor-modulating properties. Investigating its interaction with taste receptors, such as the calcium-sensing receptor (CaSR) or T1R3, could reveal its potential as a functional ingredient in the food industry.
Finally, the amino acid leucine is known for its role in protein synthesis and muscle metabolism researchgate.net. Hypotheses could be formulated regarding H-Glu-Glu-Leu-OH's potential influence on cellular metabolism or protein turnover, either directly or as a fragment involved in larger biological processes.
Compound Information: H-Glu-Glu-Leu-OH
| Property | Value |
| Chemical Name | N-L-Glutamyl-L-Glutamyl-L-Leucine |
| Abbreviation | H-Glu-Glu-Leu-OH / H-EEL-OH |
| Amino Acid Sequence | Glutamic Acid - Glutamic Acid - Leucine |
| Molecular Formula | C₁₆H₂₉N₃O₇ |
| Molecular Weight | 389.42 g/mol |
| Key Constituent Amino Acids | Glutamic Acid (x2), Leucine (x1) |
| General Class | Tripeptide |
List of Compound Names Mentioned:
H-Glu-Glu-Leu-OH
Glutamic Acid
Leucine
Glutathione (γ-L-Glutamyl-L-cysteinylglycine)
Carnosine (β-alanyl-L-histidine)
Gamma-glutamyl peptides
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O8/c1-8(2)7-11(16(26)27)19-15(25)10(4-6-13(22)23)18-14(24)9(17)3-5-12(20)21/h8-11H,3-7,17H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)(H,26,27)/t9-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGDMDGNGXULI-DCAQKATOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Chemical Synthesis of H Glu Glu Leu Oh
Solution-Phase Peptide Synthesis (LPPS) Strategies
Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis (LPPS), involves the sequential or fragment-based assembly of peptides entirely in solution advancedchemtech.comwikipedia.org. This method has been a cornerstone of peptide chemistry and remains valuable, particularly for large-scale industrial production wikipedia.org. LPPS offers advantages such as simplicity and fewer steps compared to Solid-Phase Peptide Synthesis (SPPS) in some contexts advancedchemtech.com. However, it often requires more extensive purification steps due to less efficient coupling reactions in solution, potentially leading to lower yields and purity compared to optimized SPPS protocols advancedchemtech.com.
Commonly employed in LPPS are various coupling reagents that activate the carboxyl group of one amino acid to react with the amino group of another. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for this purpose peptide.comiris-biotech.deamericanpeptidesociety.org. These reagents facilitate amide bond formation by converting the carboxyl group into an O-acylisourea intermediate americanpeptidesociety.org. The addition of additives like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress racemization, a common side reaction during amino acid activation, and to improve coupling efficiency wikipedia.orgpeptide.comamericanpeptidesociety.orgbachem.com. Other effective coupling agents include uronium and phosphonium (B103445) salts like HATU and COMU peptide.combachem.com.
DCC (Dicyclohexylcarbodiimide): Widely used in solution phase, its byproduct (dicyclohexylurea, DCU) is insoluble in most organic solvents, facilitating its removal by filtration peptide.comiris-biotech.deamericanpeptidesociety.org.
DIC (Diisopropylcarbodiimide): Similar to DCC, but its urea (B33335) byproduct is more soluble, making it suitable for both solution and solid-phase synthesis peptide.comiris-biotech.de.
EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): This carbodiimide (B86325) and its urea byproduct are water-soluble, allowing for easy removal through aqueous extraction, making it useful for reactions in aqueous media or for modifying proteins wikipedia.orgpeptide.comiris-biotech.de.
Chemoenzymatic Peptide Synthesis (CEPS)
Chemoenzymatic Peptide Synthesis (CEPS) leverages the specificity and mild reaction conditions offered by enzymes, primarily proteases, to catalyze peptide bond formation google.comgoogle.comnih.gov. This methodology offers several significant advantages over purely chemical synthesis, including the complete avoidance of racemization, the ability to work with unprotected amino acids or peptides, and the use of mild reaction conditions, often in aqueous solutions nih.govthieme-connect.de. Enzymes like papain, subtilisin, and α-chymotrypsin are frequently employed google.comnih.govthieme-connect.de. CEPS strongly aligns with green chemistry principles by reducing the need for harsh chemicals and minimizing side reactions nih.gov. However, challenges remain in identifying enzymes with broad substrate specificity and achieving high yields for all possible amino acid combinations within practical timeframes google.comthieme-connect.de.
Microwave-Assisted Peptide Synthesis (MAPS)
Microwave-Assisted Peptide Synthesis (MAPS) utilizes microwave irradiation to accelerate the rate of peptide bond formation and deprotection reactions mdpi.comresearchgate.netsigmaaldrich.cn. This technique can be applied to both solution-phase and solid-phase synthesis, leading to shorter reaction cycles, higher yields, and improved purity of the synthesized peptides mdpi.comresearchgate.netsigmaaldrich.cn. For instance, microwave heating has been successfully applied to solution-phase dipeptide synthesis, achieving high yields and short reaction times while preserving chiral integrity mdpi.comnih.gov. The combination of microwave irradiation with strategies like pseudoproline dipeptide substitution can further enhance efficiency, particularly in overcoming challenges such as peptide aggregation sigmaaldrich.cn.
Green Chemistry Principles in H-Glu-Glu-Leu-OH Synthesis
The growing demand for sustainable chemical processes has led to a significant focus on implementing green chemistry principles in peptide synthesis advancedchemtech.comrsc.orgpeptide.comgyrosproteintechnologies.com. Traditional peptide synthesis methods often rely on large volumes of hazardous organic solvents, energy-intensive steps, and the generation of substantial waste, contributing to a high Process Mass Intensity (PMI) advancedchemtech.compeptide.comresearchoutreach.org. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve atom economy gyrosproteintechnologies.combiotage.com. Key strategies include adopting more environmentally benign reagents and solvents, optimizing reaction conditions for energy efficiency, and exploring alternative synthetic routes like chemoenzymatic synthesis advancedchemtech.comnih.govrsc.org. Microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption researchgate.net.
Solvent selection is a critical aspect of green peptide synthesis. Conventional methods frequently employ solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are classified as hazardous due to their toxicity and environmental impact peptide.comgyrosproteintechnologies.comresearchoutreach.orgbiotage.comrsc.org. Regulatory restrictions, such as those on DMF in Europe, have accelerated the search for safer and more sustainable alternatives gyrosproteintechnologies.com.
Greener solvent options being explored include:
Propylene Carbonate: Identified as a green polar aprotic solvent, it can effectively replace DCM and DMF in both solution and solid-phase peptide synthesis, demonstrating comparable yields and no epimerization rsc.org.
2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME): These ethers are considered substantially less toxic than DMF or NMP and have shown promise as alternatives in solid-phase peptide synthesis, with 2-MeTHF demonstrating good solubility and low racemization potential biotage.com.
DMSO/EtOAc mixtures: These binary mixtures offer a less hazardous alternative to DMF, with tunable polarity for optimal reaction conditions gyrosproteintechnologies.com.
Water: While challenging due to solubility issues, water-based synthesis strategies are being developed as an environmentally benign approach researchgate.netnih.gov.
Minimizing the volume of solvents used through efficient washing protocols and exploring solvent recycling are also crucial for reducing the environmental footprint of peptide synthesis advancedchemtech.comgyrosproteintechnologies.com.
Data Tables
Table 1: Common Coupling Reagents in Solution-Phase Peptide Synthesis
| Reagent | Class | Key Features | Advantages | Disadvantages/Considerations | References |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Forms O-acylisourea intermediate; byproduct (DCU) insoluble | Useful in solution phase due to insoluble byproduct; cost-effective | Byproduct removal can be cumbersome; potential for racemization (minimized with additives like HOBt) | peptide.comiris-biotech.deamericanpeptidesociety.org |
| DIC (Diisopropylcarbodiimide) | Carbodiimide | Similar to DCC; byproduct (DIU) more soluble | Used in solution phase; byproduct more soluble than DCC's | Potential for racemization (minimized with additives) | peptide.comiris-biotech.de |
| EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Carbodiimide | Water-soluble; byproduct (EDU) water-soluble | Byproduct and excess reagent removed by aqueous extraction; useful for modifying proteins | Less common for routine peptide synthesis compared to DCC/DIC | wikipedia.orgpeptide.comiris-biotech.de |
| HOBt (1-Hydroxybenzotriazole) | Additive | Forms active esters with O-acylisourea intermediate | Minimizes racemization; improves coupling efficiency | Can be explosive; often used in combination with carbodiimides | wikipedia.orgpeptide.comamericanpeptidesociety.orgbachem.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium | Highly efficient; reacts faster with less epimerization | High coupling rates, low epimerization | Requires base; can be expensive; contains potentially explosive HOBt analog | peptide.combachem.com |
| COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium | Safer and more efficient than HBTU/HATU; low-racemization | High coupling efficiencies, safer handling, reduced allergenic potential | Relatively new reagent | bachem.com |
Table 2: Greener Solvents in Peptide Synthesis
| Solvent | Type | Advantages | Applications/Notes | References |
| Propylene Carbonate | Polar Aprotic | Green alternative to DCM/DMF; low toxicity; comparable yields; no epimerization | Solution- and solid-phase peptide synthesis | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Substantially less toxic than DMF/NMP; good resin swelling capacity | Potential replacement for DMF in SPPS; good purity in Aib-enkephalin synthesis; low racemization potential for dipeptides | biotage.com |
| Cyclopentyl methyl ether (CPME) | Ether | Substantially less toxic than DMF/NMP | Potential replacement for DMF in SPPS | biotage.com |
| DMSO/EtOAc | Binary Mixture | Less hazardous; tunable polarity | Promising alternative to DMF in SPPS | gyrosproteintechnologies.com |
| NBP (N-Butylpyrrolidone) | Polar Aprotic | Good performance in SPPS | Possible alternative to DMF | gyrosproteintechnologies.com |
| Water | Polar | Environmentally friendly; reduces hazardous waste; can act as nucleophile | Being explored for SPPS and SPS; requires optimization for solubility | researchgate.netnih.gov |
Compound List
H-Glu-Glu-Leu-OH
Glutamic Acid (Glu)
Leucine (B10760876) (Leu)
DCC (Dicyclohexylcarbodiimide)
DIC (Diisopropylcarbodiimide)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (1-Hydroxybenzotriazole)
HATU
COMU
2-MeTHF (2-Methyltetrahydrofuran)
CPME (Cyclopentyl methyl ether)
DMF (Dimethylformamide)
NMP (N-Methyl-2-pyrrolidone)
DCM (Dichloromethane)
DMSO (Dimethyl sulfoxide)
EtOAc (Ethyl Acetate)
NBP (N-Butylpyrrolidone)
Reagent Efficiency and Waste Reduction
The synthesis of peptides, including tripeptides like H-Glu-Glu-Leu-OH, presents significant challenges related to reagent efficiency and waste generation. Traditional methods, particularly solid-phase peptide synthesis (SPPS), often employ large excesses of reagents and solvents, leading to substantial waste streams and a high Process Mass Intensity (PMI) advancedchemtech.comrsc.orgacs.orgmillennialscientific.com. Achieving sustainability in peptide synthesis necessitates a focus on minimizing reagent consumption, reducing hazardous byproducts, and optimizing reaction conditions.
Key Metrics for Efficiency and Waste:
Atom Economy: This metric quantifies the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy indicates less waste generated from the reaction itself iris-biotech.dechemrxiv.orgacs.org.
E-factor (Environmental Factor): The E-factor is defined as the ratio of the mass of waste produced to the mass of the desired product. Peptide synthesis typically has a high E-factor, often in the range of hundreds to thousands of kilograms of waste per kilogram of peptide product, largely due to solvent usage and excess reagents rsc.orgacs.orgmillennialscientific.com.
Strategies for Improving Reagent Efficiency and Reducing Waste:
Optimized Reagent Selection:
Coupling Reagents: The choice of coupling reagents significantly impacts efficiency and waste. While carbodiimides like DCC and DIC are common, they generate urea byproducts that can be difficult to remove brieflands.com. Newer reagents, such as phosphonium or uronium salts (e.g., HATU, HBTU), often offer faster kinetics and higher yields, potentially reducing the need for excess reagents, although their own byproduct profiles must be considered iris-biotech.debrieflands.com. Emerging ynamide coupling reagents like MYTsA have shown promise in improving atom economy and reducing side reactions iris-biotech.de.
Protecting Groups: The selection and removal of protecting groups contribute to waste. Strategies that minimize the number of protection/deprotection steps or utilize more environmentally benign cleavage reagents are preferred chemrxiv.org. For instance, TFA-free cleavage protocols are being explored to avoid hazardous waste advancedchemtech.com.
Solvent Management:
Solvents constitute the largest portion of waste in peptide synthesis, often accounting for 80-90% of the total mass advancedchemtech.comrsc.orgacs.orgmillennialscientific.com. Efforts to reduce solvent usage include:
Greener Solvents: Replacing traditional solvents like DMF and DCM with more environmentally friendly alternatives, such as water-based systems or bio-derived solvents, is a key strategy advancedchemtech.comacs.org.
Solvent Recycling: Implementing solvent recovery and recycling systems can significantly reduce hazardous waste ambiopharm.com.
Minimizing Washes: Reducing the number of washing steps, which are a major source of solvent waste, can be achieved through optimized reaction conditions and reagent selection advancedchemtech.comcem.com.
Process Intensification and Alternative Methodologies:
Continuous Flow Synthesis: Transitioning from batch processes to continuous flow reactors can lead to more efficient reagent and solvent utilization, better control over reaction parameters, and reduced waste advancedchemtech.comoxfordglobal.com.
Ultra-Efficient Solid-Phase Peptide Synthesis (UE-SPPS): Technologies that eliminate or significantly reduce washing steps, such as those employing controlled evaporation of deprotection bases and in-situ quenching, can drastically cut down waste by up to 95% cem.com.
Solution-Phase Peptide Synthesis (LPPS) and Hybrid Approaches: LPPS can offer advantages in terms of intermediate purification and reduced solvent usage compared to SPPS acs.orgbachem.com. Hybrid SPPS/LPPS strategies are also employed for large-scale production. Novel solution-phase methods using water-dispersible nanoparticles or tag-assisted synthesis are also being explored to improve sustainability nih.govresearchgate.net.
N-to-C Synthesis: Synthesizing peptides from the N-terminus to the C-terminus, mimicking natural biosynthesis, can potentially reduce reliance on protecting groups and improve atom economy compared to traditional C-to-N SPPS iris-biotech.dechemrxiv.orgacs.orgnih.gov.
Research Findings and Data:
While specific data for H-Glu-Glu-Leu-OH focusing solely on reagent efficiency and waste reduction are not extensively detailed in the provided search results, general trends and findings from peptide synthesis research can be applied. For instance, studies comparing different coupling reagents highlight variations in yield, byproduct formation, and the need for excess reagents.
Hypothetical Comparative Data for Tripeptide Synthesis (Illustrative):
The following table illustrates how different synthetic approaches might compare in terms of reagent efficiency and waste generation for a generic tripeptide synthesis. The values are illustrative and based on general principles discussed in the literature.
| Parameter | Route A: Standard SPPS (DIC/HOBt) | Route B: Advanced SPPS (MYTsA) | Route C: Green Sol-Phase (T3P®) |
| Peptide Synthesized | H-Glu-Glu-Leu-OH | H-Glu-Glu-Leu-OH | H-Glu-Glu-Leu-OH |
| Key Coupling Reagent | DIC (Diisopropylcarbodiimide) | MYTsA (Ynamide reagent) | T3P® (Propylphosphonic anhydride) |
| Auxiliary Reagent | HOBt (Hydroxybenzotriazole) | Base additive | Base (e.g., DIPEA) |
| Solvent(s) | DMF, DCM | DMF, potentially greener solvents | DCM, potentially greener solvents |
| Average Reagent Excess | 2-5 equivalents | 1.1-1.5 equivalents | 1.5-2.0 equivalents |
| Estimated Waste per kg Product | 1000-3000 kg | 100-500 kg | 50-200 kg |
| Typical Yield (%) | 70-85% | 85-95% | 90-98% |
| Atom Economy (Illustrative) | Moderate | High | High |
| E-factor (Illustrative) | High | Moderate | Low |
| Waste Reduction Potential | Baseline | Significant | Very Significant |
Note: The E-factor and waste generation figures are generalized estimates based on typical peptide synthesis practices as described in the literature. Specific values would depend heavily on the exact protocol, scale, and purification methods employed.
Detailed Research Findings on Reagent Efficiency and Waste:
SPPS Wash Steps: A significant portion of waste in conventional SPPS (80-90%) originates from the numerous washing steps required between deprotection and coupling cycles advancedchemtech.comrsc.org. Eliminating these washes, as demonstrated by Ultra-Efficient SPPS (UE-SPPS), can reduce waste by up to 95% cem.com.
Coupling Reagent Byproducts: Carbodiimides, while effective, generate urea byproducts (e.g., DCU from DCC, DIU from DIC) which require removal brieflands.com. Newer coupling reagents or optimized protocols aim to minimize such byproducts or utilize reagents that produce more soluble and easily disposable waste iris-biotech.debrieflands.com.
Atom Economy of N-to-C Synthesis: Approaches that synthesize peptides from the N-terminus to the C-terminus, often avoiding traditional protecting groups and coupling reagents, can exhibit significantly improved atom economy compared to C-to-N synthesis iris-biotech.dechemrxiv.orgacs.orgnih.gov. For example, methods using Bn or BcM esters of amino acids are reported to be free of coupling reagents and exhibit improved atom economy acs.orgnih.gov.
T3P® in Solution-Phase Synthesis: The use of cyclic propylphosphonic anhydride (B1165640) (T3P®) in solution-phase peptide synthesis has demonstrated high efficiency, minimal epimerization, and the generation of water-soluble byproducts, contributing to improved process sustainability and reduced solvent volume mdpi.comresearchgate.net.
By adopting these strategies and continuously evaluating new methodologies, the chemical synthesis of peptides like H-Glu-Glu-Leu-OH can become more efficient, cost-effective, and environmentally sustainable.
Advanced Analytical Characterization in Research
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about molecular weight and structure. For peptides like H-Glu-Glu-Leu-OH, MS techniques are vital for molecular identification and structural elucidation mtoz-biolabs.comgenscript.comnih.govmicropspbgmu.rurenyi.huchromatographyonline.com.
Electrospray ionization (ESI) is a soft ionization technique widely employed for the analysis of peptides and proteins. In ESI-MS, a solution of the peptide is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density increases, leading to the expulsion of charged analyte ions nih.govunm.edu. For H-Glu-Glu-Leu-OH, ESI typically generates protonated molecules, such as the singly charged species [M+H]+, and multiply charged species like [M+2H]2+ nih.govnih.gov. The accurate measurement of these m/z values allows for the confirmation of the peptide's molecular weight nih.gov. The high sensitivity and ability to couple ESI with liquid chromatography (LC-ESI-MS) make it a preferred method for peptide analysis in complex biological samples or for purity assessment mtoz-biolabs.comnih.gov.
Table 1: Example ESI-MS Data for H-Glu-Glu-Leu-OH
| Ion Species | Calculated m/z (Monoisotopic) | Observed m/z (Typical) | Mass Error (ppm) | Notes |
| [M+H]+ | 372.1621 | 372.1620 | ~2.7 | Molecular weight confirmation nih.gov |
| [M+2H]2+ | 186.5847 | 186.5846 | ~5.4 | Confirmation of charge state nih.govunm.edu |
Note: Observed m/z values are representative and depend on instrument calibration and resolution.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another prominent soft ionization technique, particularly useful for analyzing samples that may be less amenable to ESI or for rapid screening micropspbgmu.rumdpi.comcreative-proteomics.comnih.gov. In MALDI-MS, the analyte is co-crystallized with a matrix compound, which absorbs laser energy. Upon laser irradiation, both the matrix and the analyte are desorbed and ionized. MALDI-MS is known for its ability to analyze a wide range of molecular weights and its tolerance for salts and buffers, often providing high sensitivity genscript.commicropspbgmu.rumdpi.comcreative-proteomics.com. For H-Glu-Glu-Leu-OH, MALDI-MS can efficiently generate singly protonated ions [M+H]+, confirming its molecular mass genscript.comcreative-proteomics.com.
Table 2: Example MALDI-MS Data for H-Glu-Glu-Leu-OH
| Technique | Ion Species | Calculated m/z (Monoisotopic) | Observed m/z (Typical) | Notes |
| MALDI-MS | [M+H]+ | 372.1621 | 372.1625 | Rapid molecular mass determination genscript.comcreative-proteomics.com |
Note: Observed m/z values are representative and depend on instrument calibration and resolution.
Tandem mass spectrometry (MS/MS) is crucial for unequivocally confirming the amino acid sequence of a peptide nih.govdrug-dev.comnih.gov. In MS/MS, a precursor ion (e.g., the [M+H]+ ion of H-Glu-Glu-Leu-OH) is selected, fragmented (e.g., via Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed nih.govuab.eduengineeringletters.comcreative-proteomics.comnih.gov. The fragmentation of peptides typically yields characteristic series of ions, primarily b-ions (N-terminal fragments) and y-ions (C-terminal fragments), which correspond to the cleavage of peptide bonds nih.govmtoz-biolabs.comionsource.comnonlinear.comdrug-dev.comnih.gov. By analyzing the masses of these fragment ions, the sequence of amino acids can be deduced nih.govmtoz-biolabs.comengineeringletters.comionsource.comnonlinear.comdrug-dev.comnih.gov. High-resolution MS/MS provides precise mass measurements for both precursor and fragment ions, enabling the unambiguous identification of amino acid residues and the confirmation of the sequence H-Glu-Glu-Leu nih.govmicropspbgmu.rueurofins.comdrug-dev.com.
Table 3: Hypothetical MS/MS Fragmentation Data for H-Glu-Glu-Leu-OH (CID)
| Fragment Ion Type | Fragment Sequence | Calculated m/z (Monoisotopic) | Observed m/z (Typical) | Mass Error (ppm) |
| b1 | H-Glu- | 130.0506 | 130.0505 | ~7.7 |
| b2 | H-Glu-Glu- | 259.0939 | 259.0938 | ~3.9 |
| y1 | -Leu-OH | 114.0682 | 114.0681 | ~8.8 |
| y2 | -Glu-Leu-OH | 243.1115 | 243.1114 | ~4.1 |
Note: Fragment ions are theoretical and based on common fragmentation pathways. Observed m/z values are representative.
Mass spectrometry is highly sensitive to subtle changes in molecular mass, making it ideal for detecting post-translational modifications (PTMs) and degradation products in peptides nih.govthermofisher.commdpi.comaston.ac.ukresearchgate.netnih.govlcms.cz. Although H-Glu-Glu-Leu-OH is a synthetic peptide and unlikely to possess native PTMs, it can be susceptible to degradation during synthesis, storage, or handling. Common degradation pathways for peptides include oxidation, hydrolysis of peptide bonds, or racemization. For instance, oxidation of the leucine (B10760876) side chain would result in a mass increase of +16 Da nih.govchromatographyonline.comresearchgate.netnih.govlcms.cz. High-resolution MS and MS/MS can precisely identify and quantify such modifications or degradation products by comparing the mass of the intact peptide with that of the altered species thermofisher.commdpi.comaston.ac.uknih.gov.
Chromatographic Methods
Chromatographic techniques are essential for separating complex mixtures and assessing the purity of synthesized compounds. For peptides, High-Performance Liquid Chromatography (HPLC) is a primary separation technique.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is extensively used to determine the purity of synthetic peptides like H-Glu-Glu-Leu-OH mtoz-biolabs.comcreative-proteomics.commtoz-biolabs.comresearchgate.netrenyi.huiris-biotech.deiris-biotech.de. In RP-HPLC, the peptide is separated based on its hydrophobicity as it moves through a stationary phase (typically a non-polar C18 column) using a mobile phase gradient, usually composed of water and an organic solvent like acetonitrile, often with an acidic modifier (e.g., trifluoroacetic acid, TFA) creative-proteomics.comresearchgate.netrenyi.hu. The retention time of the peptide is characteristic under specific chromatographic conditions creative-proteomics.comresearchgate.net. Purity is assessed by analyzing the chromatogram, where the area of the main peptide peak is quantified relative to the total area of all detected peaks, including any impurities mtoz-biolabs.comresearchgate.netiris-biotech.deiris-biotech.de.
Table 4: Example RP-HPLC Purity Analysis Data for H-Glu-Glu-Leu-OH
| Method | Column Type | Mobile Phase Gradient (Example) | Retention Time (min) | Purity (%) | Major Impurities Detected (Hypothetical) |
| RP-HPLC (UV) | C18 | 5-40% Acetonitrile in 0.1% TFA over 30 min | 15.2 | 98.5 | Shorter deletion peptide, oxidized form |
Note: Retention time and purity values are representative and depend on specific HPLC conditions.
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) is a cornerstone technique for assessing the purity and identifying components within a peptide sample. It offers enhanced resolution and speed compared to traditional HPLC. UPLC separates molecules based on their differential interactions with a stationary phase and a mobile phase, typically under high pressure. For H-Glu-Glu-Leu-OH, UPLC analysis can provide critical data regarding its purity profile and the presence of any related impurities or degradation products. Research has demonstrated that UPLC systems can achieve high reproducibility in retention times and peak areas, which is essential for quantitative analysis and batch-to-batch consistency gcms.cz. Studies on peptide mapping using UPLC have shown that variations in peptide structure, such as post-translational modifications, result in detectable changes in retention times hplc.eu.
Table 1: Representative UPLC Analysis of H-Glu-Glu-Leu-OH
| Parameter | Value / Description | Significance |
| Retention Time | 5.3 ± 0.1 minutes (typical under specific conditions) | Indicates the time taken for the peptide to elute, aiding in identification. |
| Purity | ≥ 98.5% | Quantifies the proportion of the target peptide in the sample. |
| Impurity Profile | Minor peaks < 1% | Detects and quantifies related substances or degradation products. |
| Detection Method | UV-Vis (e.g., at 214 nm) | Standard detection for peptide analysis, sensitive to peptide bonds. |
Note: Specific retention times are dependent on the UPLC system, column chemistry, mobile phase composition, and gradient profile used.
Capillary Electrophoresis (CE) for Microheterogeneity Analysis
Capillary Electrophoresis (CE) is highly effective for analyzing microheterogeneity in peptides, which refers to subtle variations in structure or charge that may not be apparent with other techniques. CE separates analytes based on their charge-to-size ratio in an electric field. For peptides like H-Glu-Glu-Leu-OH, CE can resolve different charge variants, such as those arising from deamidation of glutamic acid residues or modifications at the termini. Research indicates that CE can detect impurities present at low levels (e.g., <1%) by separating them from the main peptide peak based on minute differences in their electrophoretic mobilities mdpi.comresearchgate.net. This technique is valuable for ensuring the homogeneity of peptide preparations.
Table 2: Representative CE Analysis for Peptide Microheterogeneity
| Parameter | Value / Description | Significance |
| Main Peak Mobility | Specific electrophoretic mobility (μep) | Characteristic for the intact H-Glu-Glu-Leu-OH under defined buffer conditions. |
| Minor Peak(s) | e.g., 0.5% of total area at shorter migration time | Indicates the presence of species with different charge or size (e.g., deamidated forms). |
| Detection Method | UV or MS | UV detects peptide bonds; MS provides mass-to-charge ratio for identification. |
| Buffer Conditions | e.g., pH, buffer type, ionic strength | Critical for achieving optimal separation of charge variants. |
Spectroscopic Analysis
Spectroscopic methods provide fundamental information about the molecular structure and conformation of peptides.
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides and proteins, such as alpha-helices, beta-sheets, and random coils. It measures the differential absorption of left- and right-circularly polarized light. For short peptides like H-Glu-Glu-Leu-OH, CD can provide insights into their conformational preferences, especially when influenced by solvent conditions or when they form part of larger structures. Typically, CD spectra for peptides exhibit characteristic bands: a negative band around 208 nm and 222 nm for alpha-helical structures, and a negative band around 217 nm for beta-sheets americanpeptidesociety.org. While short peptides may not form stable secondary structures, CD can still reveal propensities or changes induced by the environment subr.eduresearchgate.net.
Table 3: Representative CD Spectral Data for Peptide Conformational Analysis
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm²/dmol) | Structural Indication (General Peptide) |
| 208 | -15,000 to -25,000 | Indicative of helical content |
| 222 | -10,000 to -20,000 | Indicative of helical content |
| 195-200 | Variable (positive/negative) | Reflects overall peptide backbone |
Note: Specific values are highly dependent on the peptide sequence, solvent, and temperature. For short peptides, these values may indicate low levels of secondary structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation of peptides, providing information on atom connectivity, sequence, and three-dimensional structure. Through techniques like ¹H NMR, ¹³C NMR, and various 2D experiments (COSY, HSQC, HMBC, NOESY), researchers can assign specific signals to individual atoms within the H-Glu-Glu-Leu-OH molecule. The chemical shifts of protons and carbons, along with coupling constants and Nuclear Overhauser Effects (NOEs), reveal the local environment and spatial proximity of atoms, thereby confirming the peptide's sequence and stereochemistry researchgate.netnih.govspectralservice.deresearchgate.netnmims.edu.
Table 4: Representative ¹H NMR Chemical Shifts for H-Glu-Glu-Leu-OH (Illustrative Values)
| Proton Type | Residue Position | Chemical Shift (ppm) | Assignment (Example) |
| Alpha-proton (Hα) | N-terminal Glu | ~4.7 | Characteristic signal for the α-carbon proton. |
| Alpha-proton (Hα) | Second Glu | ~4.6 | Confirms presence and environment of the second Glu. |
| Alpha-proton (Hα) | Leucine | ~4.3 | Characteristic signal for Leu α-proton. |
| Side Chain Protons | Glutamic Acid | Varies | Signals from β, γ, δ protons of Glu side chains. |
| Side Chain Protons | Leucine | Varies | Signals from β, γ, δ protons of Leu side chains. |
Note: Exact chemical shifts are highly dependent on solvent, temperature, pH, and concentration. These are illustrative values.
Quantitative Amino Acid Analysis (AAA)
Quantitative Amino Acid Analysis (AAA) is a fundamental technique to confirm the amino acid composition of a peptide. This method involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification, typically using chromatography. For H-Glu-Glu-Leu-OH, AAA would be expected to yield molar ratios close to 2:1 for glutamic acid to leucine, confirming the peptide's stoichiometry bachem.comusp.orgusp.orgnih.gov. AAA does not provide sequence information but is critical for verifying the elemental composition and purity of the peptide.
Table 5: Representative AAA Results for H-Glu-Glu-Leu-OH
| Amino Acid | Molar Ratio (Expected) | Molar Ratio (Typical Experimental) | Significance |
| Glutamic Acid (Glu) | 2.00 | 2.02 ± 0.05 | Confirms the presence of two Glu residues. |
| Leucine (Leu) | 1.00 | 0.99 ± 0.03 | Confirms the presence of one Leu residue. |
| Other Amino Acids | 0.00 | < 0.1 | Indicates absence of other amino acid residues. |
Compound List
H-Glu-Glu-Leu-OH
Biochemical Mechanisms and Interactions of H Glu Glu Leu Oh
Enzymatic Processing and Hydrolysis
The breakdown of H-Glu-Glu-Leu-OH is primarily governed by enzymatic activity, involving proteases that cleave peptide bonds. Understanding the susceptibility of this tripeptide to various peptidases is crucial for elucidating its metabolic fate and potential biological roles.
Proteases are enzymes that catalyze the hydrolysis of peptide bonds within proteins and peptides. The susceptibility of H-Glu-Glu-Leu-OH to proteases depends on the specific enzyme's active site and its recognition of the amino acid sequence and side chains. While direct studies detailing the precise cleavage sites for H-Glu-Glu-Leu-OH are limited in the provided search results, general principles of protease activity apply. For instance, studies on other peptides indicate that proteases often exhibit specificity for certain amino acid residues at or near the cleavage site. For example, caspase-3 has been shown to preferentially cleave after aspartic acid (Asp) at P1 and P4 positions, with glutamic acid (Glu) appearing at P3 and leucine (B10760876) (Leu) at P2' in some analyzed substrates plos.org. This suggests that the specific arrangement of Glu and Leu residues in H-Glu-Glu-Leu-OH would dictate its interaction with different proteases.
Peptide degradation involves two main classes of enzymes: endopeptidases and exopeptidases. Endopeptidases cleave peptide bonds within the peptide chain, while exopeptidases cleave terminal peptide bonds, releasing single amino acids or small peptides. H-Glu-Glu-Leu-OH, being a short tripeptide, is susceptible to both types of degradation. Exopeptidases, such as aminopeptidases and carboxypeptidases, are particularly relevant for the complete breakdown of such short peptides. Aminopeptidases cleave from the N-terminus, and carboxypeptidases from the C-terminus wikipedia.org. For H-Glu-Glu-Leu-OH, an aminopeptidase (B13392206) could cleave the N-terminal glutamic acid, and a carboxypeptidase could cleave the C-terminal leucine. Tripeptidyl-peptidase II (TPP II), an exopeptidase, is known to remove tripeptides from the N-terminal end of longer peptides and can also exhibit low endopeptidase activity diva-portal.org.
The specificity of peptidases for particular amino acid residues is a key factor in peptide hydrolysis. Glutamic acid (Glu) is an acidic amino acid, and leucine (Leu) is a hydrophobic, branched-chain amino acid. Some enzymes exhibit specific preferences for these residues. For example, aminopeptidase A is known to be specific for N-terminal Glu and Asp residues nih.gov. While direct data on enzymes specifically targeting the Glu-Glu-Leu sequence of H-Glu-Glu-Leu-OH is not extensively detailed in the provided results, the general enzymatic landscape suggests that enzymes with affinity for acidic or hydrophobic residues would likely be involved in its degradation.
In vitro enzymatic digestion systems are employed to study the breakdown of peptides under controlled laboratory conditions. These systems typically involve incubating the peptide with purified enzymes or enzyme mixtures, such as those found in pancreatic juices or specific protease preparations. For instance, studies on protein digestibility often utilize in vitro systems with enzymes like pepsin, trypsin, chymotrypsin, and elastase to mimic gastrointestinal digestion cambridge.orgresearchgate.netmdpi.com. While specific in vitro digestion studies focusing exclusively on H-Glu-Glu-Leu-OH were not explicitly detailed, such systems are standard for characterizing peptide hydrolysis kinetics and products, which would be applicable to this tripeptide.
Interactions with Biological Macromolecules
Beyond enzymatic breakdown, H-Glu-Glu-Leu-OH may interact with other biological macromolecules, such as receptors, influencing cellular processes.
Protein-Peptide Interaction Analysis (Excluding Protein-Protein Interactions)
The glutamic acid (Glu) residues within peptides play a critical role in mediating interactions with other biomolecules, distinct from self-association (protein-protein interactions). These acidic residues, with their charged carboxyl groups, can engage in electrostatic interactions, hydrogen bonding, and salt bridges with complementary residues on protein surfaces. For instance, stretches of glutamic acid residues have been identified as acting as nuclear localization signals in other proteins, facilitating their transport into the cell nucleus by interacting with components of the nuclear import machinery collectionscanada.gc.ca. Furthermore, glutamic acid residues can be vital for the assembly of protein subunits into larger complexes, contributing to the structural integrity and functional conformation of these assemblies researchgate.net. The presence of Glu residues can also influence receptor binding affinities, thereby modulating peptide function science.gov. Evidence suggests that peptides incorporating glutamic acid can interact with cellular membranes, potentially leading to membrane perturbation or facilitating cellular entry by mechanisms such as macropinocytosis science.gov.
Cellular Uptake Mechanisms (In Vitro/Cell-Based Models)
Cellular uptake is a fundamental process determining a peptide's bioavailability and intracellular activity. For H-Glu-Glu-Leu-OH, understanding the mechanisms by which it enters cells is crucial for elucidating its biological roles.
Peptide Transporter Systems (e.g., PEPT1/2)
While peptide transporters like PEPT1 and PEPT2 are known routes for di- and tripeptide uptake across cell membranes, the specific involvement of these systems in the cellular uptake of H-Glu-Glu-Leu-OH is not detailed in the provided literature. Research into peptide transporters typically focuses on shorter peptides or specific substrate specificities that may or may not encompass this particular tripeptide sequence.
Pinocytosis and Membrane Permeation (In Vitro/Cell-Based Models)
Peptides can also enter cells through non-specific endocytic pathways, such as pinocytosis. Research on peptides with incorporated glutamic acid residues has demonstrated that they can promote cellular uptake by inducing macropinocytosis science.gov. A key mechanism observed involves the preferential disruption of negatively charged membranes, such as those found in endosomes, over neutral plasma membranes. This membrane-perturbing activity can facilitate the peptide's entry into the cell, potentially through endosomal escape or direct membrane permeation science.gov.
Role of Glutamic Acid Residues in Peptide Function
Carboxyl Functionality and Ionization States
Glutamic acid is characterized by its side chain containing a carboxyl group (-COOH). At physiological pH (around 7.4), this carboxyl group is predominantly deprotonated, existing as a carboxylate anion (-COO⁻) smolecule.comnih.gov. This ionization results in a net negative charge on the glutamic acid residue. A peptide containing multiple glutamic acid residues, such as H-Glu-Glu-Leu-OH, will therefore possess a significant negative charge at physiological pH. This anionic character is crucial for mediating electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine) on target proteins or other biomolecules, influencing binding affinity and specificity nih.gov. The presence of these charged groups can also affect the peptide's solubility and its interaction with cellular membranes science.gov.
Table 1: Functional Roles of Glutamic Acid Residues in Peptides
| Observed Role/Property | Description/Mechanism | Supporting Evidence/Source |
| Mediation of Electrostatic Interactions | Carboxyl group ionization to anionic form (-COO⁻) at physiological pH, enabling attraction to positively charged residues on target molecules. | smolecule.comnih.govnih.gov |
| Nuclear Localization Signals (NLS) | Stretches of Glu residues can function as NLS, facilitating nuclear import by interacting with cellular transport machinery. | collectionscanada.gc.ca |
| Protein Assembly | Glu residues can be vital for the trimeric assembly of protein subunits, contributing to structural integrity. | researchgate.net |
| Membrane Interaction/Permeation | Can interact with and potentially perturb negatively charged membranes, influencing cellular uptake pathways like macropinocytosis. | science.gov |
| Modulation of Receptor Binding | Differences in Glu residue presence or charge state can affect receptor binding affinity, thereby altering peptide function. | science.gov |
Potential for Post-Translational Modifications (e.g., Carboxyl Methylation)
Glutamic acid residues are susceptible to various post-translational modifications (PTMs), including carboxyl methylation. This modification involves the addition of a methyl group to the carboxylate oxygen of the glutamic acid side chain, effectively neutralizing its negative charge. Carboxyl methylation of glutamate (B1630785) residues has been observed in various biological contexts, affecting protein function and localization collectionscanada.gc.ca. For instance, in bacterial systems, carboxyl methylation of glutamate residues is a reversible modification involved in regulating sensory-motor functionality. In other contexts, it has been linked to membrane localization collectionscanada.gc.ca and can potentially compete with other modifications like glutamylation. The ability to switch between charged and neutralized states via methylation offers a dynamic regulatory mechanism that can alter the peptide's interaction profile and biological activity.
Table 2: Post-Translational Modifications of Glutamic Acid Residues
| Type of PTM | Effect on Glutamic Acid | Functional Implication | Supporting Evidence/Source |
| Carboxyl Methylation | Neutralizes the negative charge | Alters electrostatic interactions, modulates protein-protein or protein-peptide interactions, affects localization. | collectionscanada.gc.ca |
| Glutamylation | Adds glutamate side chains (in tubulin) | Affects protein structure and interaction with binding partners. | |
| Phosphorylation | Adds phosphate (B84403) group to hydroxyls | Modulates protein activity, signaling, and interactions (though typically on Ser, Thr, Tyr, not Glu carboxyls). | nih.gov |
| Acetylation | Adds acetyl group to amino groups | Modulates protein activity and interactions (typically on Lys, not Glu carboxyls). | nih.gov |
Role of Leucine Residue in Peptide Function
Leucine is classified as a hydrophobic amino acid due to its non-polar, isobutyl side chain rapidnovor.com. This characteristic is quantified by its positive hydropathy score, such as +3.8 on the Kyte-Doolittle scale wikipedia.org. The hydrophobic effect drives leucine residues to associate with other non-polar groups and to avoid contact with water colostate.edu. This property is particularly significant for peptides interacting with lipid bilayers, such as cell membranes.
Leucine's hydrophobic side chain allows it to favorably interact with the lipid tails of cell membranes researchgate.netpnas.orgethz.chnih.govresearchgate.netbiorxiv.orgfrontiersin.orgrsc.org. Surface-exposed leucine residues can present a greater hydrophobic surface area for interaction with lipids compared to isoleucine, potentially enhancing protein-lipid interactions researchgate.net. In membrane-spanning peptides, leucine residues often contribute to the hydrophobic core, facilitating insertion and stability within the lipid bilayer researchgate.netrsc.org. Furthermore, leucine can act as a "membrane anchor," initiating contact with the membrane through its hydrophobic side chain ethz.ch. The partitioning of leucine-rich peptides into lipid bilayers can disrupt lipid packing, potentially leading to membrane permeabilization biorxiv.org. Studies have shown that increasing the hydrophobicity through leucine substitutions in model peptides can alter membrane selectivity and binding affinity nih.govplos.orgasm.org.
Table 1: Hydrophobicity of Amino Acid Residues in H-Glu-Glu-Leu-OH
| Amino Acid | Single-Letter Code | Kyte-Doolittle Hydropathy Score | Classification | Source(s) |
| Glutamic Acid | E | -3.5 | Hydrophilic | wikipedia.orgthermofisher.comimgt.org |
| Leucine | L | +3.8 | Hydrophobic | wikipedia.orgthermofisher.comimgt.org |
Note: The Kyte-Doolittle scale is a common measure for hydrophobicity. Positive values indicate hydrophobicity, while negative values indicate hydrophilicity.
The side chain of leucine significantly influences the conformational preferences of peptides. Leucine is generally considered an α-helix-stabilizing amino acid pnas.orgwikipedia.orgnih.govrsc.org. Its bulky, branched side chain can introduce steric constraints, affecting the precise geometry and stability of helical structures pnas.org. In membrane environments, the hydrophobic nature of leucine contributes to the formation and stability of α-helices, which are common structures within transmembrane domains researchgate.netrsc.org.
While leucine generally promotes helical structures, the accommodation of its large side chain can sometimes lead to subtle distortions in peptide conformation nih.gov. The specific arrangement of leucine residues, as seen in leucine-rich repeats (LRRs), can dictate secondary structure and influence self-aggregation properties nih.gov. The conformational dynamics of leucine side chains themselves can be studied using techniques like NMR, revealing preferred orientations researchgate.net. In the context of H-Glu-Glu-Leu-OH, the presence of leucine at the C-terminus, following two glutamic acid residues, could contribute to an amphipathic helical structure if the peptide adopts such a conformation, with the hydrophobic face oriented towards a lipid environment.
Table 2: Influence of Amino Acids on Peptide Conformation
| Amino Acid | Propensity for α-helix | Notes on Conformation | Source(s) |
| Glutamic Acid | Generally promoting | Contributes to amphipathic character; its charged side chain can influence interactions with water and other residues, potentially affecting local conformation. | wikipedia.org |
| Leucine | Stabilizing | Bulky, branched side chain can impose conformational constraints, influencing helix stability. Contributes to hydrophobic core stability and can affect local peptide conformation. | researchgate.netpnas.orgnih.govrsc.org |
Note: Propensity for α-helix formation is a key aspect of secondary structure. Leucine's bulky side chain can impact how tightly a helix forms.
In Vitro Biological Activity and Functional Assays
Design and Implementation of Cell-Based Assays
Cell-based assays are crucial for evaluating the functional effects of peptides within a cellular context. The design of these assays requires careful selection of appropriate cell lines and culture conditions, as well as the definition of specific readouts to quantify peptide activity.
The choice of cell line depends on the hypothesized biological target or pathway that H-Glu-Glu-Leu-OH might influence. For instance, if the peptide is suspected to interact with receptors involved in metabolic processes, cell lines expressing these receptors would be selected. Standard cell culture conditions typically involve maintaining cells in a nutrient-rich medium, such as RPMI 1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, at a controlled temperature (e.g., 37°C) and atmospheric composition (e.g., 5% CO₂). genecopoeia.comabmgood.comgenecopoeia.comatcc.orgwindows.net Specific cell lines like HuH7 (liver carcinoma) abmgood.com or U-87 MG (glioblastoma) atcc.org are commonly used in various biological studies, though their relevance to H-Glu-Glu-Leu-OH would be determined by the specific research question. For peptide studies, adherent cell lines are often preferred for ease of manipulation and observation.
The biological effects of H-Glu-Glu-Leu-OH are assessed through various quantifiable readouts:
Cellular Proliferation: Assays such as the MTT assay or cell counting can determine if the peptide stimulates or inhibits the growth rate of cells. Studies on other bioactive peptides have shown modulation of cell proliferation in cancer cell lines. frontiersin.orgmdpi.comnih.gov
Signaling Pathway Modulation: Peptides can activate or inhibit intracellular signaling cascades. Techniques like Western blotting to detect phosphorylated proteins, reporter gene assays, or flow cytometry to measure specific signaling molecules can be employed. For example, research on GLP-1 receptor activation involves monitoring downstream signaling pathways. elifesciences.org
Enzyme Inhibition: If H-Glu-Glu-Leu-OH is hypothesized to interact with enzymes, assays measuring the reduction in enzyme activity in the presence of the peptide would be performed. This could involve chromogenic substrates where product formation indicates enzyme activity.
Enzyme Inhibition Studies
Enzyme inhibition studies aim to identify specific enzymes that H-Glu-Glu-Leu-OH might target and to quantify its inhibitory potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to inhibit 50% of enzyme activity). While direct studies on H-Glu-Glu-Leu-OH are not detailed in the search results, peptides are known to act as enzyme inhibitors. For instance, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is described as a proteolytic inhibitor affecting aspartic and hydrolytic enzymes, including trypsin, pepsin, and elastase. biosynth.com Similarly, other glutamyl-containing peptides have been investigated for their enzymatic interactions. nih.gov
Receptor Activation/Modulation Assays
Receptor assays investigate how H-Glu-Glu-Leu-OH interacts with cell surface or intracellular receptors. This could involve measuring ligand binding affinities (e.g., using radioligands or fluorescent probes) or functional responses downstream of receptor activation, such as changes in intracellular calcium levels or second messenger production. elifesciences.orgnih.govnih.govgoogle.comnih.gov For example, studies on glucagon (B607659) receptor activation use cAMP accumulation assays or competition-binding assays. nih.gov
Structure-Activity Relationship (SAR) Studies (Excluding Pharmacological Outcomes)
SAR studies explore how modifications to a peptide's structure affect its biological activity. This involves synthesizing analogs of H-Glu-Glu-Leu-OH and testing their activity in specific assays. The focus here is on identifying which parts of the peptide molecule are critical for its function, without discussing in vivo pharmacological outcomes.
Ala-scanning is a common SAR technique where each amino acid residue in a peptide is systematically replaced with alanine (B10760859). Alanine is chosen for its small, relatively inert side chain, which allows researchers to assess the contribution of the original residue's side chain to binding or activity. researchgate.netwikipedia.orguci.edu Substitutions with other amino acids (substitutional analysis) can also be performed to probe specific chemical properties. For instance, in studies of other peptides, substitutions at specific positions have revealed critical residues for receptor binding or enzyme interaction. elifesciences.orgdiva-portal.orgnih.govnih.gov For H-Glu-Glu-Leu-OH, an ala-scanning approach would involve synthesizing peptides like Ala-Glu-Leu-OH, Glu-Ala-Leu-OH, and Glu-Glu-Ala-OH, and comparing their activities to the parent peptide to pinpoint the roles of the glutamic acid and leucine (B10760876) residues.
Conformational Constraints and Bioactive Conformation Hypothesis
Data Table for Section 5.4.2: No specific data pertaining to the conformational constraints or bioactive conformation hypothesis of H-Glu-Glu-Leu-OH was found in the provided search results, precluding the generation of a data table for this subsection.
Peptide Stability in Biological Matrices (In Vitro)
Peptide stability in biological environments is a critical factor for their functional integrity and potential applications. H-Glu-Glu-Leu-OH, like other peptides, can be subject to various degradation processes when exposed to biological matrices in vitro.
Physical Instability and Aggregation Studies
Physical instability, including issues with solubility and aggregation, can also limit the utility of peptides. General factors that can impede the application of bioactive peptides include low water-solubility and hygroscopicity researchgate.net. Peptides can also exhibit a propensity to form various structures, such as aggregates or nanostructures, under certain conditions researchgate.net. The composition of H-Glu-Glu-Leu-OH, featuring two hydrophilic and acidic glutamic acid residues alongside a hydrophobic leucine residue, suggests that its solubility and tendency to aggregate may be influenced by environmental factors like pH and ionic strength.
Data Table for Section 5.5.2: Specific data regarding the physical instability or aggregation propensity of H-Glu-Glu-Leu-OH were not identified in the provided literature. Consequently, a data table summarizing these aspects for H-Glu-Glu-Leu-OH cannot be compiled from the current search results.
Computational Studies and Molecular Modeling
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For the tripeptide H-Glu-Glu-Leu-OH, MD simulations can reveal its conformational landscape, showing how the peptide folds and flexes in different environments, such as in an aqueous solution. frontiersin.orgresearchgate.net
The process involves creating a computational model of the tripeptide solvated in a box of water molecules. The interactions between all atoms are defined by a set of equations known as a force field. The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity after a very short time step (on the order of femtoseconds). rsc.org By repeating this process millions of times, a trajectory is generated that describes the peptide's dynamic behavior. frontiersin.org
Analysis of this trajectory provides detailed information about:
Stable Conformers: Identifying the most frequently adopted three-dimensional shapes of the peptide. nih.govsid.irphyschemres.org Studies on similar short peptides have shown that their conformational preferences are influenced by the interplay of intramolecular hydrogen bonds and interactions with the solvent. nih.govnih.gov
Flexibility: Quantifying the movement of different parts of the peptide, such as the backbone and the side chains of the glutamic acid and leucine (B10760876) residues.
Solvent Interactions: Characterizing the hydrogen bonds and other interactions between the peptide and surrounding water molecules, which heavily influence its conformation. frontiersin.org
For instance, simulations on other tripeptides have demonstrated how specific residues guide interactions with model cell membranes, with hydrophobic residues playing a key role in anchoring the peptide to the membrane surface. frontiersin.org A similar approach for H-Glu-Glu-Leu-OH could elucidate how its hydrophilic glutamate (B1630785) residues and hydrophobic leucine residue dictate its orientation and dynamics at interfaces.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For peptides like H-Glu-Glu-Leu-OH, QSAR can be used to predict various activities, such as antioxidant potential or binding affinity to a specific target, based on its sequence and physicochemical properties. acs.orgacs.org
The development of a peptide QSAR model involves several key steps:
Data Collection: Assembling a dataset of peptides with experimentally measured activity values. acs.org
Descriptor Calculation: Numerically representing the structure of each peptide using molecular descriptors. acs.org
Model Building: Using statistical and machine learning methods to create a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: Rigorously testing the model's reliability and predictive power. nih.gov
The foundation of a robust QSAR model lies in the selection of appropriate descriptors that capture the essential structural features influencing the peptide's activity. acs.org Amino Acid Descriptors (AADs) are numerical values that represent the topological, physicochemical, or 3D properties of the 20 standard amino acids. uestc.edu.cn For a tripeptide like H-Glu-Glu-Leu-OH, descriptors are calculated for each of the three amino acids and often combined to represent the entire molecule.
There are hundreds of AADs available, broadly categorized as follows: uestc.edu.cn
| Descriptor Category | Description | Examples |
| Physicochemical | Represent properties like hydrophobicity, volume, charge, and electronic effects. | z-scales, VHSE scales, pKa values, logP |
| 3D-Structural | Derived from the three-dimensional conformation of amino acids. | MS-WHIM, ECI-ISA, CoMFA/CoMSIA fields |
| Topological | Based on the 2D representation and connectivity of the amino acid structure. | T-scales, ST-scales |
| Quantum Chemical | Calculated using quantum mechanics to describe electronic properties. | HOMO/LUMO energies, Mulliken charges |
Recent studies emphasize that simpler, physical descriptors encoding properties like hydrophilicity/hydrophobicity and residue volume can produce more easily interpretable and accurate QSAR models. acs.org The selection of the most relevant descriptors from a large pool is a critical step, often accomplished using statistical techniques like stepwise regression or machine learning algorithms like random forest. nih.govacs.org
Once descriptors are selected, a predictive model is built to correlate them with the observed activity. Various machine learning methods can be employed for this task. acs.org Studies on tripeptide antioxidant activity, for example, have compared multiple linear and non-linear regression methods. nih.govacs.org
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): A statistical method that creates a simple linear equation. nih.gov
Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated descriptors. nih.gov
Support Vector Machines (SVM): A non-linear method that is effective for classification and regression tasks by finding an optimal hyperplane to separate or fit the data. nih.gov
Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. nih.gov
Deep Learning Models: More advanced architectures like Long Short-Term Memory (LSTM) networks or those leveraging protein language models (e.g., ESM) are increasingly used to capture complex sequence-based relationships without the need for pre-calculated descriptors. nih.govresearchgate.netmyfoodresearch.com
Research has shown that for complex biological activities, non-linear methods like SVM and RF often outperform linear models. acs.org The ultimate goal is to create a validated model that can accurately predict the activity of novel peptides like H-Glu-Glu-Leu-OH before they are synthesized, thus accelerating the discovery process. nih.gov
Docking Studies for Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as H-Glu-Glu-Leu-OH) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com The primary goals of docking are to predict the binding mode and estimate the binding affinity of the complex. cambridge.org
The process involves two main components:
Sampling Algorithm: This explores the vast conformational space of the peptide and its possible orientations within the receptor's binding site. Due to the inherent flexibility of peptides, this is a significant challenge compared to docking small, rigid molecules. cambridge.orgnih.gov Docking algorithms can be template-based (using known structures of similar complexes) or template-free (exploring the binding site without prior information). mdpi.com
Scoring Function: This evaluates each generated pose and assigns a score that estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode. cambridge.org
For H-Glu-Glu-Leu-OH, docking could be used to screen a library of potential protein targets to identify which ones it might bind to. If a target receptor is known, docking can predict the specific interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—between the peptide's residues and the receptor's amino acids. nih.gov These predictions, often refined with subsequent MD simulations to assess the stability of the docked pose, provide a structural hypothesis of the interaction mechanism. nih.gov
De Novo Peptide Design Principles
De novo peptide design is the computational creation of entirely new peptide sequences that are intended to adopt a specific structure or perform a particular function, such as binding to a target protein. nih.govresearchgate.net Unlike traditional methods that modify existing peptides, de novo design builds them from the ground up.
Computational design strategies can be broadly categorized: researchgate.net
Sequence-Based Generation: A diverse pool of amino acid sequences is generated first. These sequences are then evaluated and ranked based on predicted properties, followed by structural analysis to assess their potential to fold correctly and bind the target. researchgate.net
Structure-Based Generation: This approach begins by generating or selecting a stable structural scaffold (backbone). Amino acid sequences are then designed onto this scaffold to optimize interactions with the target protein. researchgate.net This is often an "inside-out" approach, starting with key interacting residues (a motif) and building the rest of the peptide around them. researchgate.net
Joint Optimization: The peptide's sequence and structure are optimized simultaneously. This method can start with a specific functional group or "anchor" in the target's binding pocket and computationally grow a peptide chain from it, continuously adjusting both the sequence and backbone conformation. researchgate.net
These design processes rely heavily on accurate energy functions to evaluate the stability of the designed peptide and its complex with the target. units.it The principles of de novo design could be applied to create novel peptides inspired by the H-Glu-Glu-Leu-OH sequence but with enhanced properties.
Ligand Design and Optimization Strategies (Excluding Drug Development)
Beyond creating new peptides, computational methods are crucial for optimizing existing ones like H-Glu-Glu-Leu-OH for specific biochemical or research applications. These strategies aim to enhance properties such as binding affinity, specificity, or stability, without the context of therapeutic development. nih.gov
Key optimization strategies include:
Amino Acid Substitution: Computationally screening all possible single or multiple amino acid mutations in the H-Glu-Glu-Leu-OH sequence to predict which changes would improve binding to a target. Alanine (B10760859) scanning, where residues are systematically replaced by alanine, can identify key "hotspot" residues critical for the interaction.
Incorporation of Non-Natural Amino Acids: Replacing standard amino acids with non-proteinogenic ones (e.g., N-methylated amino acids, D-amino acids) can introduce desirable properties. bachem.com For example, N-methylation of the peptide backbone can increase resistance to enzymatic degradation and modulate conformation. bachem.com
Backbone Modification and Cyclization: The peptide's backbone can be chemically modified to create pseudopeptide bonds that are resistant to proteases. bachem.com Cyclization, or linking the N- and C-termini, is a powerful strategy to constrain the peptide into a more rigid, bioactive conformation, which can significantly enhance binding affinity and stability. biosynth.com
Lipidation: Attaching a lipid chain to the peptide can be used to anchor it to a membrane surface. nih.gov This strategy can effectively increase the local concentration of the peptide near a membrane-bound receptor, enhancing its apparent potency. nih.gov
These optimization efforts are guided by computational tools like docking and MD simulations to predict the structural and energetic consequences of each modification before undertaking challenging chemical synthesis. mdpi.com
Biosynthesis and Metabolic Pathways Natural Occurrence Focus
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse class of natural products that originate from ribosomal peptide synthesis, followed by extensive post-translational modifications guided by leader peptides nih.gov. While the general mechanisms of RiPP biosynthesis are well-studied, direct evidence or specific research linking H-Glu-Glu-Leu-OH to RiPP pathways is not present in the provided literature. Some RiPP classes, such as orbitides, are noted to have rare occurrences of acidic residues like glutamate (B1630785) nih.gov. One search result mentions a sequence "Glu - Leu - Leu" in the context of antiSMASH analysis, a tool used for identifying biosynthetic gene clusters, which could potentially involve RiPP pathways secondarymetabolites.org. However, this does not constitute a direct link for H-Glu-Glu-Leu-OH.
Non-Ribosomal Peptide Synthetases (NRPSs)
Non-ribosomal peptide synthetases (NRPSs) are large multi-enzyme complexes responsible for the synthesis of many peptide natural products, often incorporating non-proteinogenic amino acids uzh.ch. These pathways are distinct from ribosomal protein synthesis. Similar to the context of RiPPs, there is no direct scientific evidence presented in the available literature that specifically implicates NRPSs in the biosynthesis of H-Glu-Glu-Leu-OH. General information on NRPS assembly lines describes the sequential incorporation of amino acids via specific domains uzh.ch.
Enzymatic Formation from Larger Precursors
The formation of smaller peptides can also occur through the enzymatic breakdown of larger proteins. This process, primarily through proteolytic cleavage, is a common mechanism in both biological systems and food processing.
H-Glu-Glu-Leu-OH, primarily identified as γ-Glu-Leu or H-γ-Glu-Leu-OH, has been successfully isolated and identified from various natural sources. It is recognized for its contribution to the "kokumi" taste, which enhances mouthfulness, complexity, and continuity of flavor in foodstuffs caymanchem.combachem.comglpbio.comhongtide.com.
Key findings regarding its natural occurrence include:
Edible Beans: H-γ-Glu-Leu has been identified as a main contributor to the kokumi taste in edible beans, Phaseolus vulgaris L. glpbio.comhongtide.com.
Cheeses: The peptide has been isolated from mature Gouda cheese, alongside other kokumi-active γ-glutamyl dipeptides. These branched dipeptides are noted for contributing to the complex taste of cheese caymanchem.combachem.comglpbio.comhongtide.com. It has also been found in cheeses such as Comté caymanchem.comhongtide.com.
Other Sources: While not directly H-Glu-Glu-Leu-OH, related sequences have been identified in other natural products. For instance, a hexapeptide Arg-Glu-Leu-Glu-Glu-Leu with antioxidant properties was isolated from yak casein hydrolysate rsc.org. Human peptide YY, a 36-amino acid peptide, also contains a Glu-Glu-Leu sequence within its structure nih.gov.
The isolation and identification of H-Glu-Glu-Leu-OH from these sources primarily point towards its formation through enzymatic hydrolysis of proteins during food processing, fermentation, or aging, rather than direct synthesis by RiPP or NRPS machinery.
Table 1: Isolated Sources and Properties of H-Glu-Glu-Leu-OH
| Peptide Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Primary Natural Sources | Key Role/Property |
| H-Glu-Glu-Leu-OH | γ-Glu-Leu-OH | C11H20N2O5 | 260.29 | Edible beans (Phaseolus vulgaris L.), Gouda cheese, Comté cheese | Kokumi taste enhancer |
| H-γ-Glu-Leu-OH | Enhances mouthfulness | ||||
| γ-Glutamylleucine | Enhances complexity | ||||
| γ-L-Glutamyl-L-Leucine | Enhances continuity |
Future Directions in H Glu Glu Leu Oh Research
Development of Advanced Synthetic Methodologies
The efficient and scalable synthesis of peptides like H-Glu-Glu-Leu-OH is fundamental for their further study and potential application. Future research should focus on refining existing methodologies and exploring novel approaches to optimize yield, purity, and cost-effectiveness.
Optimized Solid-Phase Peptide Synthesis (SPPS): While SPPS is a well-established technique bachem.comwiley-vch.de, further optimization for tripeptides containing glutamic acid and leucine (B10760876) could involve exploring new resin supports, coupling reagents (e.g., HATU, TBTU researchgate.netnih.gov), and deprotection strategies to minimize epimerization and side reactions. The use of specific protecting groups for the glutamic acid side chain, such as tert-butyl (OtBu) or allyl (OAllyl) bachem.comchemsrc.comgoogle.com, will be critical for controlled synthesis.
Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Approaches: LPPS, or solution-phase synthesis, offers advantages for specific scales and purifications bachem.com. Investigating hybrid strategies that combine the benefits of both SPPS and LPPS, such as tag-assisted liquid-phase synthesis nih.gov, could lead to more sustainable and efficient production methods.
Green Chemistry in Synthesis: Future synthetic routes should prioritize environmentally friendly solvents and reagents, aligning with the growing demand for sustainable peptide manufacturing nih.gov. This could involve exploring novel catalytic methods or flow chemistry approaches.
Data-Driven Optimization: The application of deep learning and AI in predicting and optimizing peptide synthesis parameters, as demonstrated for other peptides nih.gov, presents a promising avenue for accelerating the development of robust synthetic protocols for H-Glu-Glu-Leu-OH.
Elucidation of Novel Biological Roles
Understanding the intrinsic biological functions of H-Glu-Glu-Leu-OH is crucial for uncovering its potential applications. Future research should aim to identify specific molecular targets, enzymatic interactions, and cellular processes influenced by this peptide.
Enzyme Substrate/Inhibitor Activity: Peptides containing Glu and Leu residues are known to interact with various enzymes biosynth.comnih.govmedchemexpress.comsigmaaldrich.com. H-Glu-Glu-Leu-OH could potentially serve as a substrate or inhibitor for proteases, peptidases, or other enzymes involved in metabolic pathways. For instance, dipeptides like Glu-Leu have been identified as metabolites nih.gov, and tripeptides with similar amino acid compositions have shown various activities mdpi.com. Investigating its interaction with enzymes like Prolyl Oligopeptidase (POP) chemsrc.com or glutamyl endopeptidases medchemexpress.com could reveal novel roles.
Signaling Pathways and Cellular Communication: Glutamic acid is a key neurotransmitter ebi.ac.uk, and peptides containing glutamic acid and leucine are implicated in various signaling processes nih.govchemimpex.com. Future studies could explore whether H-Glu-Glu-Leu-OH participates in cell signaling cascades, acts as a receptor ligand, or influences cellular processes such as metabolism and gene expression nih.gov.
Kokumi and Taste Modulation: Dipeptides like γ-Glu-Leu and Glu-Leu have been identified as "kokumi" compounds, enhancing taste complexity and mouthfulness in foods caymanchem.comresearchgate.net. While H-Glu-Glu-Leu-OH is a tripeptide, investigating its sensory properties and potential contribution to taste profiles could reveal applications in the food industry.
Metabolic Roles: The presence of Glu-Leu as a metabolite nih.gov suggests that tripeptides containing these amino acids might also play roles in metabolic pathways. Studies integrating metabolomics and transcriptomics could shed light on its involvement in cellular energy regulation or nutrient sensing nih.govmpg.de.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of H-Glu-Glu-Leu-OH's biological context, integrating data from various omics disciplines is essential. This approach can reveal complex interactions and pathways that might be missed by single-discipline studies.
Genomics, Transcriptomics, Proteomics, and Metabolomics Integration: Future research should aim to incorporate H-Glu-Glu-Leu-OH into multi-omics studies. By analyzing its presence and abundance alongside gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in different biological states or conditions, researchers can map its pathways and understand its systemic impact researchgate.netcaymanchem.comnih.govmpg.debiosynth.comgoogle.commetabolon.comfrontiersin.org. For example, studies integrating metabolomics and transcriptomics have identified correlations between amino acid levels and cellular processes nih.gov.
Systems Biology Approaches: Applying systems biology frameworks to multi-omics data can help construct networks of molecular interactions involving H-Glu-Glu-Leu-OH. This can lead to the identification of novel biological roles and potential therapeutic targets that would not be apparent from individual omics datasets researchgate.netbiosynth.com.
Biomarker Discovery: Analyzing H-Glu-Glu-Leu-OH levels in conjunction with other omics data in disease states or physiological conditions could help identify it as a potential biomarker for specific metabolic disorders or cellular activities nih.govchemicalbook.comresearchgate.net.
Exploration of H-Glu-Glu-Leu-OH as a Core Scaffold for Peptidomimetic Design
Peptidomimetics offer a strategy to overcome the limitations of natural peptides, such as poor bioavailability and enzymatic degradation, by designing non-peptide molecules that mimic their structure and function. H-Glu-Glu-Leu-OH can serve as a valuable scaffold for such designs.
Structure-Activity Relationship (SAR) Studies: Understanding the key residues and conformational features of H-Glu-Glu-Leu-OH responsible for its biological activity is paramount. SAR studies, potentially involving alanine (B10760859) scanning or other residue substitutions, can identify critical amino acids and guide the design of mimetics nih.govmdpi.comresearchgate.netnih.govgoogle.comresearchgate.net.
Scaffold Development: The tripeptide sequence can be used as a template to design small molecules or cyclic structures that retain the pharmacophore of H-Glu-Glu-Leu-OH. This could involve incorporating non-natural amino acids, peptidomimetic building blocks, or heterocyclic scaffolds chemsrc.commedchemexpress.commedchemexpress.comgoogle.compnas.org. The specific arrangement of glutamic acid and leucine residues offers opportunities for creating unique structural motifs.
Conformational Constraint: Introducing conformational constraints, such as cyclization or the incorporation of rigid amino acid analogs, can enhance the stability and receptor binding affinity of peptidomimetics derived from H-Glu-Glu-Leu-OH chemsrc.comnih.govnih.govmedchemexpress.com.
Exploiting Amino Acid Properties: The charged side chains of glutamic acid and the hydrophobic nature of leucine can be leveraged in mimetic design to optimize interactions with specific biological targets, such as receptors or enzymes nih.govmedchemexpress.com.
Rational Design of Modified Analogs for Mechanistic Studies
To dissect the specific contributions of each amino acid residue and explore structure-function relationships, the rational design of modified analogs of H-Glu-Glu-Leu-OH is essential.
Site-Specific Modifications: Analogs can be synthesized with modifications at specific positions:
N- and C-terminal Modifications: Acetylation or amidation of the termini can alter stability and receptor interaction google.comontosight.ai.
Side Chain Modifications: Altering the carboxyl groups of glutamic acid or the hydrophobic side chain of leucine can probe their roles in binding and activity nih.govresearchgate.netgoogle.comresearchgate.net.
Incorporation of Non-Proteinogenic Amino Acids: Replacing natural amino acids with their unnatural counterparts can enhance stability, alter conformation, or introduce new functionalities chemsrc.comnih.govresearchgate.net.
Mechanistic Probes: Analogs can be designed as fluorescent probes or isotopically labeled compounds to track their localization, metabolism, and interaction with biological targets using techniques like NMR or mass spectrometry wiley-vch.denih.gov.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the H-Glu-Glu-Leu-OH sequence and subsequent evaluation of biological activity will provide critical data for understanding how structural changes impact function nih.govmdpi.comresearchgate.netnih.govgoogle.comresearchgate.net. For example, studying analogs of GLP-1 peptides has revealed insights into the impact of amino acid substitutions on receptor potency mdpi.comresearchgate.net.
Exploring Chirality and Isomerism: Investigating the biological activity of stereoisomers or analogs with altered chirality, particularly for the glutamic acid residues, could reveal stereospecific interactions with biological targets chemsrc.com.
By pursuing these research directions, a comprehensive understanding of H-Glu-Glu-Leu-OH can be developed, paving the way for its potential utilization in various scientific and therapeutic domains.
Q & A
Q. How should stock solutions of H-Glu-Glu-Leu-OH be prepared and stored to ensure experimental reproducibility?
- Methodological Answer: Dissolve H-Glu-Glu-Leu-OH in DMSO to prepare a 10 mM stock solution. Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles, which may degrade the compound. Store aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term stability (≤6 months). Always verify solubility in alternative solvents (e.g., PBS or ethanol) via pre-experimental trials, as solubility can vary with buffer composition and pH .
Q. What analytical methods are recommended for assessing the purity and identity of H-Glu-Glu-Leu-OH?
- Methodological Answer: Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 214 nm) to assess purity (>98% as per Certificate of Analysis). Confirm molecular identity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Cross-reference results with the provided SDS and COA for batch-specific data .
Q. How can researchers optimize the synthesis of H-Glu-Glu-Leu-OH to improve yield?
- Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Optimize coupling reactions by adjusting activation reagents (e.g., HBTU or HATU) and reaction times. Monitor deprotection efficiency using Kaiser tests. Purify crude products via preparative HPLC, and validate yields through gravimetric analysis .
Advanced Research Questions
Q. How should discrepancies in reported biological activities of H-Glu-Glu-Leu-OH across studies be addressed?
- Methodological Answer: Conduct a systematic literature review to identify variables such as assay conditions (e.g., cell lines, concentration ranges) or peptide batch purity. Replicate conflicting experiments under standardized conditions, including internal controls. Use statistical tools (e.g., ANOVA) to analyze variance and validate reproducibility. Cross-reference findings with structural analyses (e.g., circular dichroism for conformational stability) to rule out batch-dependent structural deviations .
Q. What experimental strategies are effective in probing the structural stability of H-Glu-Glu-Leu-OH under varying pH conditions?
- Methodological Answer: Perform pH titration experiments (pH 2–10) and monitor conformational changes via circular dichroism (CD) spectroscopy. Complement with dynamic light scattering (DLS) to assess aggregation tendencies. For functional stability, evaluate enzymatic degradation rates using protease assays (e.g., trypsin digestion) under each pH condition. Correlate stability data with bioactivity assays (e.g., receptor binding) to identify pH-dependent activity thresholds .
Q. How can researchers design experiments to elucidate the mechanism of action of H-Glu-Glu-Leu-OH in cellular signaling pathways?
- Methodological Answer: Use CRISPR-Cas9 or siRNA to knock down putative target receptors in cell lines. Measure downstream signaling markers (e.g., phosphorylation via Western blot) after peptide treatment. Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to candidate receptors. Validate findings with competitive inhibition assays using known receptor antagonists .
Data Analysis and Contradiction Management
Q. What steps should be taken if experimental results contradict existing literature on H-Glu-Glu-Leu-OH’s solubility profile?
- Methodological Answer: Re-examine solvent preparation protocols (e.g., buffer ionic strength, temperature). Characterize solubility via nephelometry or UV-vis spectroscopy at varying concentrations. Compare results with independent batches of the peptide to exclude batch-specific impurities. Publish null findings with full methodological transparency to aid community-driven resolution .
Q. How can researchers ensure robust statistical analysis in dose-response studies involving H-Glu-Glu-Leu-OH?
- Methodological Answer: Use a minimum of three biological replicates per dose. Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. Validate model fit with metrics like R² and AIC. Perform power analysis pre-experiment to determine adequate sample sizes. Disclose confidence intervals and outlier exclusion criteria in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
